5-Bromo-2-chloro-4,6-dimethylpyrimidine
Overview
Description
5-Bromo-2-chloro-4,6-dimethylpyrimidine is a compound that has been studied in various contexts due to its potential applications in pharmaceuticals and chemical synthesis. The compound is characterized by the presence of bromo and chloro substituents on a pyrimidine ring, which is also substituted with methyl groups at the 4 and 6 positions.
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyrimidine and its derivatives has been explored in several studies. For instance, a regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Additionally, the synthesis of related compounds such as 5-(4-bromophenyl)-4,6-dichloropyrimidine has been reported, which is an important intermediate in the synthesis of various pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4,6-dimethylpyrimidine derivatives has been analyzed using X-ray crystallography. The compound crystallizes in the monoclinic crystal system and exhibits typical intramolecular hydrogen bonding within the crystalline network . The crystal structure of related compounds has also been characterized, revealing short intermolecular connections and the evaluation of atom-to-atom interactions .
Chemical Reactions Analysis
The reactivity of 5-Bromo-2-chloro-4,6-dimethylpyrimidine in chemical reactions has been compared with other halogenated pyrimidines. It has been found that within certain groups of halogenated pyrimidines, the bromopyrimidines are generally more reactive . The compound's reactivity has been utilized in the synthesis of various derivatives with potential antiviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-4,6-dimethylpyrimidine and its derivatives have been studied through various spectroscopic and thermal analysis methods. For example, the thermal stability of a related compound was reported to be good up to 215°C . The vibrational features of the compounds have been discussed in terms of strong asymmetric hydrogen bonding, with characteristic vibrational bands observed in the IR and Raman spectra .
Scientific Research Applications
Organic Chemistry
- Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used as a building block in organic synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions to form a desired product .
- Results or Outcomes : The outcomes of these reactions would be new organic compounds. The specific results would depend on the other reactants and the conditions of the reaction .
Pharmaceutical Research
- Summary of Application : This compound has been used in the synthesis of SGLT2 inhibitors, a class of pharmaceuticals used in the treatment of diabetes .
- Methods of Application : In pharmaceutical research, “5-Bromo-2-chloro-4,6-dimethylpyrimidine” would be used in a series of reactions to create a final product. The specific procedures would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these reactions would be new pharmaceutical compounds. The specific results would depend on the other reactants and the conditions of the reaction .
Synthesis of 2-Anilinopyrimidines
- Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used in the synthesis of 2-anilinopyrimidines .
- Methods of Application : The compound is reacted with differently substituted anilines under microwave conditions. The substituents had a significant impact on the course and efficiency of the reaction .
- Results or Outcomes : A series of 2-anilinopyrimidines, including novel derivatives, has been obtained. These compounds are of potential bioactivity .
Intermediate for Dapagliflozin
- Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used as an intermediate in the synthesis of dapagliflozin .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these reactions would be new pharmaceutical compounds. The specific results would depend on the other reactants and the conditions of the reaction .
Synthesis of 2-Amino-5-Bromo-4,6-Dimethylpyrimidine
- Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used in the synthesis of 2-amino-5-bromo-4,6-dimethylpyrimidine .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these reactions would be new organic compounds. The specific results would depend on the other reactants and the conditions of the reaction .
Synthesis of 2-(2,4-Dibromophenoxy)-4,6-Dimethylpyrimidine
- Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used in the synthesis of 2-(2,4-dibromophenoxy)-4,6-dimethylpyrimidine .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these reactions would be new organic compounds. The specific results would depend on the other reactants and the conditions of the reaction .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCNJHECVPINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500576 | |
Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4,6-dimethylpyrimidine | |
CAS RN |
4786-72-5 | |
Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.